4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-24(2,3)21-12-10-20(11-13-21)23(27)25-14-7-15-26-16-17-28-22(18-26)19-8-5-4-6-9-19/h4-6,8-13,22H,7,14-18H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFWURFKJYDHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the phenylmorpholine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Morpholine vs. Imidazole Linkers
- Target compound: The 2-phenylmorpholine group introduces a rigid, oxygen-containing heterocycle.
- Imidazole-linked analogs (e.g., compounds 5–9): The imidazole ring provides basicity and hydrogen-bonding capabilities via its nitrogen atoms. This may enhance solubility in acidic environments compared to morpholine derivatives .
Benzamide Substituents
- Target compound : The 4-tert-butyl group is strongly lipophilic, favoring hydrophobic interactions.
- Imidazole-linked analogs : Substituents like 4-fluoro (compound 6), 4-trifluoromethyl (compound 7), and 4-nitro (compound 8) introduce electron-withdrawing effects, which may alter electronic density and binding affinity to biological targets .
Molecular Weight and Solubility
- The target compound’s molecular formula is estimated as C24H31N2O2 (molecular weight ≈ 379 g/mol), significantly larger than the non-phenyl morpholine analog (CAS 6320-77-0, C18H28N2O2, MW 304 g/mol) due to the added phenyl group .
- The tert-butyl group and phenylmorpholine moiety likely reduce aqueous solubility compared to analogs with polar substituents (e.g., compound 6’s 4-fluoro group) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide, also known by its CAS number 953970-85-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H32N2O2
- Molecular Weight : 380.5231 g/mol
The structure features a tert-butyl group attached to a benzamide core, which is further substituted with a morpholine derivative. This unique configuration may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reacting 4-tert-butylbenzoic acid with thionyl chloride to create the corresponding acid chloride.
- Introduction of the Morpholino Group : A nucleophilic substitution involving 2-phenylmorpholine and a suitable halide.
- Final Coupling : The benzamide core is coupled with the morpholino intermediate using coupling reagents like DCC in the presence of a base.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown:
- Inhibition of Cell Proliferation : Compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition.
- Mechanism of Action : These compounds may induce apoptosis through modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties:
- In vitro Studies : Similar compounds have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
Neuroprotective Effects
Research indicates that certain benzamide derivatives may possess neuroprotective properties:
- Alzheimer's Disease Models : Compounds have been shown to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Study on Cancer Cell Lines : A recent investigation into the effects of benzamide derivatives on MCF-7 breast cancer cells revealed significant alterations in cell morphology and viability, with treated cells showing increased lactate dehydrogenase (LDH) levels, indicative of cell damage and apoptosis .
- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial potency of various benzamide derivatives against antibiotic-resistant strains, revealing that certain derivatives exhibited promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
